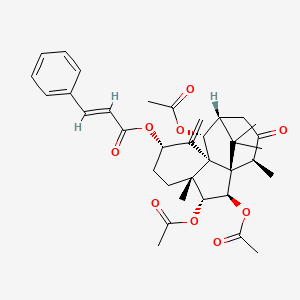
Taxuspine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxuspine C is a natural product found in Taxus cuspidata, Taxus canadensis, and Taxus baccata with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Taxuspine C is structurally distinct from other taxanes like paclitaxel, which is widely known for its anticancer properties. It has been shown to modulate multidrug resistance mechanisms in tumor cells. Specifically, this compound enhances the accumulation of chemotherapeutic agents such as vincristine in multidrug-resistant cells by inhibiting P-glycoprotein, a key player in drug efflux and resistance .
Overcoming Multidrug Resistance
Research indicates that this compound can effectively reverse multidrug resistance in various cancer cell lines. In studies conducted on KB-C2 cells (overexpressing P-glycoprotein), this compound demonstrated significant efficacy at concentrations as low as 10 µM, reversing resistance to multiple chemotherapeutic agents including vincristine and colchicine .
Synergistic Effects with Other Chemotherapeutics
This compound has been studied for its synergistic effects when combined with other anticancer agents. For instance, it has been shown to enhance the effectiveness of paclitaxel and other drugs against lung cancer cell lines by promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic protein expressions .
Case Study 1: Combination Therapy in Lung Cancer
A study investigated the effects of this compound combined with paclitaxel on A549 lung cancer cells. The results indicated that this combination significantly increased apoptosis rates compared to either drug alone, highlighting the potential for this compound to enhance therapeutic outcomes in resistant cancer types .
Case Study 2: Drug Accumulation Enhancement
In another study involving P388/VCR-bearing mice, the administration of this compound alongside vincristine resulted in a treated/control value exceeding 138%, suggesting a remarkable enhancement in drug accumulation and therapeutic efficacy against resistant tumors .
Future Perspectives and Challenges
While the initial findings regarding this compound are promising, several challenges remain:
- Bioavailability : Enhancing the bioavailability of this compound through formulation strategies is crucial for clinical application.
- Toxicity Studies : Comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound when used in combination therapies.
- Mechanistic Understanding : Further research is needed to elucidate the detailed mechanisms by which this compound modulates drug resistance pathways.
Eigenschaften
Molekularformel |
C35H42O9 |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-29(41-21(3)36)35-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-33(35,8)30(42-22(4)37)31(43-23(5)38)34(19,35)32(25,6)7/h9-15,19,25,27,29-31H,2,16-18H2,1,3-8H3/b15-14+/t19-,25+,27+,29-,30+,31+,33+,34-,35-/m1/s1 |
InChI-Schlüssel |
RDKGWOCOLMOGRF-DFVHPHDMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C=CC5=CC=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
taxuspine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















